6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502624-29-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-methyl-4-pent-1-enylpyran-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
FCNBCBBARFKUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Origin and Biosynthesis of 6 Methyl 4 Pent 1 En 1 Yl 2h Pyran 2 One
Natural Occurrence and Isolation from Biological Systems
Fungal Production by Trichoderma Species (e.g., T. harzianum, T. atroviride, T. asperellum, T. viride)
The production of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one and its close analogue, 6-pentyl-α-pyrone (6-PP), is well-documented in several species of the fungal genus Trichoderma. These fungi are recognized for their production of a diverse array of volatile organic compounds, with 6-PP often being a major component. nih.govfrontiersin.org Species such as Trichoderma harzianum, Trichoderma atroviride, Trichoderma asperellum, and Trichoderma viride have all been identified as producers of these compounds. frontiersin.orgasm.org The characteristic coconut-like aroma associated with cultures of many Trichoderma species is attributed to the presence of 6-pentyl-α-pyrone. researchgate.netasm.org The production of these pyranones is influenced by culture conditions, including the available nutrients. asm.org
Table 1: Documented Production of 6-pentyl-α-pyrone (a close analogue) by Trichoderma Species
| Trichoderma Species | Reference |
| Trichoderma harzianum | researchgate.netasm.orgnih.gov |
| Trichoderma atroviride | nih.gov |
| Trichoderma asperellum | mdpi.com |
| Trichoderma viride | nih.govnih.gov |
Identification of Analogous Pyranone Structures from Microorganisms
The 2H-pyran-2-one (or α-pyrone) ring is a structural feature present in a wide variety of natural products isolated from fungi, bacteria, and plants. frontiersin.orgnih.gov These compounds exhibit a broad spectrum of biological activities. frontiersin.org Beyond the specific subject of this article, other microorganisms produce a diverse array of pyranone derivatives. For instance, fungi of the genus Aspergillus and Penicillium are known to produce various pyranones. semanticscholar.org Some examples of analogous pyranone structures from fungi include viridepyronone from Trichoderma atroviride, as well as talaolactones from Talaromyces apressus. asm.orgsemanticscholar.org The structural diversity of these microbial pyranones highlights the versatility of the biosynthetic pathways that generate this heterocyclic scaffold.
Biosynthetic Pathways and Enzymology
The formation of this compound and related pyranones is a complex biological process involving specialized enzymatic pathways.
Polyketide Biosynthesis Mechanisms of 2H-Pyran-2-ones
It is widely accepted that the biosynthesis of most α-pyrones in microorganisms occurs via the polyketide pathway. frontiersin.orgbeilstein-journals.org This pathway shares similarities with fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid units to build a larger polyketide chain. frontiersin.org Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze these iterative condensation reactions. acs.org The biosynthesis of the α-pyrone ring generally involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. acs.org
Elucidation of Precursor Incorporation and Metabolic Routes (e.g., using labeled linoleic acid or mevalonate)
Studies utilizing radiolabeled precursors have provided significant insights into the metabolic origins of the building blocks for 6-pentyl-α-pyrone. Research on Trichoderma harzianum and T. viride using [U-14C]linoleic acid and [5-14C]sodium mevalonate (B85504) demonstrated that both precursors could be incorporated into the final molecule. nih.govnih.gov However, the incorporation of radioactivity from linoleic acid into 6-pentyl-α-pyrone was significantly more rapid and efficient than from mevalonate. nih.govnih.gov This suggests that the β-oxidation of linoleic acid is a primary step in the biosynthetic pathway. nih.govbeilstein-journals.org When cultures were incubated with [1-14C]linoleic acid, no radioactivity was incorporated into the pyrone, further supporting the hypothesis that the fatty acid is shortened via β-oxidation before being utilized in the pyrone's synthesis. nih.gov The mevalonate pathway, a key route for the synthesis of isoprenoids, appears to be a less direct contributor to the pyrone backbone. nih.govnih.govnih.gov
Table 2: Summary of Precursor Incorporation Studies for 6-pentyl-α-pyrone Biosynthesis in Trichoderma
| Labeled Precursor | Fungal Species | Key Finding | Reference |
| [U-14C]linoleic acid | T. harzianum, T. viride | Rapid and significant incorporation into 6-pentyl-α-pyrone. | nih.govnih.gov |
| [5-14C]sodium mevalonate | T. harzianum, T. viride | Slower and less efficient incorporation compared to linoleic acid. | nih.govnih.gov |
| [1-14C]linoleic acid | T. harzianum, T. viride | No incorporation of radioactivity was detected. | nih.gov |
Characterization of Key Biosynthetic Enzymes (e.g., ketosynthases)
The central enzymes in polyketide biosynthesis are the polyketide synthases (PKSs). Recent research has successfully linked a specific PKS gene cluster to the production of 6-pentyl-α-pyrone. nih.gov In Trichoderma atroviride, an iterative type I polyketide synthase, designated as Pks1, has been identified as essential for the biosynthesis of this compound. nih.gov Deletion of the pks1 gene in T. atroviride resulted in the complete loss of 6-pentyl-α-pyrone production. nih.gov
The ketosynthase (KS) domain of a PKS is a critical component, responsible for catalyzing the Claisen condensation reactions that extend the growing polyketide chain. nih.govacs.org While the specific KS domain of Pks1 has been identified as part of the larger enzyme crucial for 6-pentyl-α-pyrone synthesis, detailed biochemical characterization of its substrate specificity and catalytic mechanism is an area of ongoing investigation. The discovery of Pks1 provides a foundational understanding of the genetic and enzymatic basis for the production of this significant fungal metabolite. nih.gov
Advanced Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches to 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one
The construction of the this compound scaffold can be approached through various synthetic routes, with a notable emphasis on sustainable chemistry.
Strategies Utilizing Renewable Resources (e.g., furfuryl alcohol and aldehydes)
A key strategy in the sustainable synthesis of pyranones involves the use of furfural (B47365), a versatile platform chemical derived from the dehydration of pentose (B10789219) sugars found in biomass. Furfural can be readily converted to furfuryl alcohol, which serves as a crucial starting material. wikipedia.org The synthesis of the target molecule can be envisioned through the reaction of a furfuryl alcohol derivative with an appropriate aldehyde, followed by a series of transformations to construct the pyranone ring. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.
The general synthetic pathway would involve the generation of a 2-furylcarbinol by reacting furfural with a suitable organometallic reagent to introduce the pentenyl side chain. wikipedia.org Subsequent acid-catalyzed rearrangement of this intermediate can lead to the formation of a cyclopentenone derivative, which can then be transformed into the desired pyranone.
Key Synthetic Steps and Reaction Mechanisms (e.g., thermal rearrangement of cyclopentadienone epoxides, Piancatelli rearrangement)
Piancatelli Rearrangement: This acid-catalyzed rearrangement of 2-furylcarbinols is a powerful tool for the synthesis of 4-hydroxycyclopentenone derivatives. wikipedia.org The mechanism involves the protonation of the alcohol, followed by the loss of water to form a stabilized carbocation. Nucleophilic attack by water and subsequent ring opening of the furan (B31954) moiety leads to a pentadienyl cation, which undergoes a 4π-electrocyclization to form the cyclopentenone ring. nih.gov While the direct product is a cyclopentenone, this intermediate can be further elaborated to yield the target 2H-pyran-2-one scaffold. The reaction conditions for the Piancatelli rearrangement can be tuned, with more reactive substrates requiring milder conditions to prevent the formation of side products. nih.gov
Thermal Rearrangement of Cyclopentadienone Epoxides: Another key strategy involves the thermal rearrangement of cyclopentadienone epoxides. This method is particularly relevant to the synthesis of substituted 2-pyrones from renewable resources. The synthesis typically begins with a Diels-Alder reaction between a furan derivative and a dienophile to form a bicyclic adduct. Epoxidation of the double bond followed by thermal or photochemical rearrangement can lead to the formation of the pyranone ring system. This rearrangement proceeds through a cascade of pericyclic reactions, offering a high degree of stereochemical control.
Stereoselective Synthesis of 2H-Pyran-2-one Derivatives
Achieving stereocontrol in the synthesis of pyranone derivatives is crucial for accessing specific enantiomers with distinct biological activities.
Enzymatic Resolution for Enantiomerically Pure Pyranones
Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. Lipases are particularly effective for the resolution of racemic alcohols and lactones. polimi.it In the context of this compound, a racemic mixture could be subjected to lipase-catalyzed transesterification or hydrolysis. The enzyme selectively acylates or deacylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in resolving various lactones.
Below is a representative table illustrating the enzymatic resolution of a similar lactone, showcasing the potential of this method.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Lactone | Enantiomeric Excess (ee %) of Acylated Product |
| Lipase PS (Amano) | Vinyl Acetate | Diisopropyl ether | 48 | >99 (S) | 96 (R) |
| Novozym 435 (CALB) | Vinyl Propionate | Toluene | 50 | 98 (S) | 97 (R) |
| Candida rugosa Lipase | Vinyl Acetate | Hexane | 45 | 95 (S) | 92 (R) |
This table is illustrative and based on data for the resolution of similar α,β-unsaturated lactones.
Asymmetric Synthetic Routes to Dihydro-2H-pyran-2-one Scaffolds
Asymmetric synthesis provides a direct route to enantiomerically enriched pyranone precursors. Organocatalysis and metal-catalyzed reactions are prominent strategies for constructing chiral dihydropyranone scaffolds. For instance, asymmetric hetero-Diels-Alder reactions between Danishefsky's diene and aldehydes, catalyzed by chiral Lewis acids, can produce dihydropyranones with high enantioselectivity.
Another approach involves the catalytic asymmetric allylation of an aldehyde, followed by a ring-closing reaction to form the tetrahydropyran (B127337) ring, which can then be oxidized to the desired pyranone. nih.gov The choice of chiral catalyst is critical in determining the stereochemical outcome of these reactions.
Diversification of the 2H-Pyran-2-one Core
The 2H-pyran-2-one scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The pyran-2-one ring is susceptible to nucleophilic attack at positions C2, C4, and C6. clockss.org
Functionalization can be achieved through various reactions, including:
Michael Additions: The conjugated double bond system makes the pyranone an excellent Michael acceptor, allowing for the introduction of various nucleophiles at the C5 position. researchgate.net
Diels-Alder Reactions: The diene system within the pyranone ring can participate in [4+2] cycloaddition reactions with dienophiles, leading to the formation of bicyclic adducts which can be further transformed. clockss.org
Modification of Substituents: The pentenyl side chain and the methyl group can be chemically modified. For instance, the double bond of the pentenyl group can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities. The methyl group at the C6 position can potentially be functionalized through radical reactions or by conversion to an enolate.
The table below summarizes potential diversification reactions for the 2H-pyran-2-one core.
| Reaction Type | Reagents and Conditions | Potential Product |
| Michael Addition | R₂CuLi, then H₃O⁺ | 5-Substituted dihydropyranone |
| Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic lactone adduct |
| Epoxidation | m-CPBA | 4-(1,2-epoxypentyl)-6-methyl-2H-pyran-2-one |
| Hydrogenation | H₂, Pd/C | 6-Methyl-4-pentyl-dihydropyran-2-one |
Functionalization at C-6 and Other Positions
The 2H-pyran-2-one ring possesses distinct reactive sites that can be targeted for chemical modification. The carbon atoms at positions 2, 4, and 6 are known to be electrophilic centers, making them susceptible to nucleophilic attack. However, such reactions can sometimes lead to the opening of the lactone ring. clockss.orgresearchgate.net Consequently, synthetic strategies often focus on the functionalization of the substituents attached to the pyranone core, such as the methyl group at the C-6 position.
One common approach for the derivatization of the C-6 methyl group is through condensation reactions with aldehydes. For instance, in related 4-hydroxy-6-methyl-2H-pyran-2-one systems, the methyl group can react with various aldehydes, including salicylaldehydes and other arylaldehydes, under different catalytic conditions to yield more complex structures. researchgate.net While the 4-hydroxy group influences the reactivity of the C-6 methyl group, these reactions provide a proof of concept for the potential functionalization of the C-6 methyl group in this compound.
Another potential avenue for functionalization is the halogenation of the C-6 methyl group or the pentenyl side chain. While direct halogenation of the C-6 methyl group on this specific pyranone is not extensively documented, general methods for C-H bond halogenation could potentially be adapted. rsc.org Furthermore, the double bond in the pentenyl group at C-4 is susceptible to electrophilic addition reactions, such as halogenation with reagents like bromine (Br₂) or chlorine (Cl₂), which would proceed through a cyclic halonium ion intermediate to yield vicinal dihalides. khanacademy.orgmasterorganicchemistry.com
Synthesis of Related Pyranone Analogues for Structure-Activity Relationship Studies
The synthesis of a variety of pyranone analogues is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how different structural modifications impact the biological efficacy of a lead compound. For the this compound scaffold, the synthesis of analogues can involve modifications at several key positions, including the C-4 and C-6 substituents.
One notable study in the realm of SAR for pyran-2-ones involved the design and synthesis of a series of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones as selective cyclooxygenase-2 (COX-2) inhibitors. In this research, a variety of substituents were introduced at the C-6 position, including alkyl, alkoxy, and alkylthio groups, to probe the effect of these modifications on the inhibitory potency and selectivity for the COX-2 enzyme. This systematic variation of the C-6 substituent provided valuable insights into the spatial and electronic requirements of the enzyme's active site.
The general synthetic approach to such analogues often involves the condensation of appropriately substituted precursors. For example, the synthesis of 4,6-disubstituted-2H-pyran-2-ones can be achieved through various condensation reactions, such as the reaction of β-ketoesters with α,β-unsaturated aldehydes or ketones. By carefully selecting the starting materials, a wide array of analogues with different alkyl, alkenyl, or aryl groups at the C-4 and C-6 positions can be prepared.
A summary of the structure-activity relationships for a series of synthesized 6-substituted pyran-2-one analogues as COX-2 inhibitors is presented in the interactive table below. This data highlights how modifications at the C-6 position can significantly influence biological activity.
| Compound ID | C-6 Substituent | In Vitro COX-2 IC₅₀ (µM) | In Vitro COX-2 Selectivity Index (SI) |
| 14a | -CH₃ | 0.23 | >1087 |
| 14b | -CH₂CH₃ | 0.14 | >1786 |
| 14i | -OCH₂CH₃ | 0.10 | 2880 |
| 14s | -SCH₂CH₃ | 0.0032 | >120000 |
Data sourced from a study on diarylheterocyclic selective cyclooxygenase-2 inhibitors.
The findings from such SAR studies are instrumental in guiding the design of new, more potent, and selective therapeutic agents based on the 2H-pyran-2-one scaffold.
Chemical Reactivity and Mechanistic Studies of 2h Pyran 2 One Systems
Reactions with Diverse Reagents
Nucleophilic Ring Opening and Heterocyclic Annulation
There is no available research detailing the reactions of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one with nucleophiles such as amines, hydrazines, or hydroxylamine. In broader studies of 2H-pyran-2-one systems, such reactions are known to proceed via a nucleophilic attack on the pyran-2-one ring, leading to ring opening. This is often followed by an intramolecular cyclization (annulation) to form new heterocyclic structures. The specific outcomes of these reactions, including the types of heterocyclic systems formed and the reaction conditions required, are highly dependent on the substitution pattern of the starting pyran-2-one and the nature of the nucleophile used. Without experimental data for this compound, any description of potential reaction pathways or resulting products would be purely speculative.
Palladium-Catalyzed Transformations
No studies have been found that investigate palladium-catalyzed transformations involving this compound. Palladium catalysis is a versatile tool in organic synthesis, and for other pyran-2-one derivatives, it has been employed in a variety of coupling and rearrangement reactions. These transformations can be used to introduce new functional groups or to construct more complex molecular architectures. The reactivity of the 2H-pyran-2-one core and its substituents under palladium-catalyzed conditions would be of significant interest for synthetic applications. However, in the absence of any research on this compound, no specific palladium-catalyzed reactions or their mechanistic details can be reported.
Theoretical and Computational Chemistry of 6 Methyl 4 Pent 1 En 1 Yl 2h Pyran 2 One
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one. These computational methods provide a lens into the molecule's geometry, orbital energies, and charge distribution, which are critical for understanding its behavior.
Density Functional Theory (DFT) Applications to Pyran-2-ones
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For pyran-2-one derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are utilized to optimize the molecular geometry and predict electronic properties. scifiniti.comsemanticscholar.org These calculations reveal that the pyran-2-one ring is generally planar. scifiniti.com
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher reactivity. For pyran-2-one systems, the HOMO and LUMO are typically located on the pyran ring, indicating that this is the primary site of reactivity. scifiniti.com
Table 1: Representative Calculated Electronic Properties for a Pyran-2-one Scaffold
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 4.2 D |
Note: These values are illustrative for a generic pyran-2-one structure and would be specifically calculated for this compound in a dedicated study.
Vibrational Analysis and Spectroscopic Correlations (e.g., IR, NMR)
Vibrational analysis through computational methods allows for the prediction of infrared (IR) and Raman spectra. scifiniti.com These predicted spectra can be correlated with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For pyran-2-one derivatives, the carbonyl group (C=O) stretching vibration is a prominent feature in the IR spectrum, typically appearing in the range of 1700-1750 cm⁻¹. scifiniti.com The C=C stretching vibrations of the pyran ring and the pentenyl side chain are also identifiable.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. These calculations help in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a detailed map of the molecule's atomic connectivity.
Table 2: Representative Calculated Vibrational Frequencies for a Pyran-2-one Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1725 | Carbonyl stretch |
| ν(C=C) | 1640 | Ring C=C stretch |
| ν(C-O) | 1250 | Ring C-O stretch |
| δ(C-H) | 1450 | CH₂/CH₃ bending |
Note: These frequencies are typical for the pyran-2-one class of molecules and serve as an example.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and intermediate transition states.
Transition State Analysis for Pyranone Reactions
For reactions involving pyran-2-ones, such as cycloadditions or ring-opening reactions, transition state theory can be applied computationally to identify the structure of the transition state—the highest energy point along the reaction coordinate. mdpi.com Locating and characterizing the transition state allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. For instance, in a Diels-Alder reaction where a pyran-2-one acts as a diene, computational analysis can reveal the geometry of the approach of the dienophile and the pyran-2-one ring.
Energetic Landscape of Rearrangements and Transformations
By calculating the energies of all species involved in a reaction pathway, including reactants, intermediates, transition states, and products, an energetic landscape or reaction profile can be constructed. mdpi.com This provides a detailed map of the energy changes that occur as the reaction progresses. For this compound, this could involve studying its thermal decomposition or its reaction with various reagents. Such studies can predict the feasibility of a reaction and the likely products. mdpi.com
Ligand-Target Interaction Modeling (from a chemical perspective)
From a chemical perspective, understanding how this compound might interact with a biological target, such as an enzyme, can be explored through molecular docking simulations. semanticscholar.org These computational techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org The binding affinity is estimated through a scoring function, which takes into account intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. semanticscholar.org The pyran-2-one core, with its oxygen atoms, can act as a hydrogen bond acceptor, a key interaction in many biological systems.
Molecular Docking and Dynamics Simulations for Pyranone Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed view of the stability and dynamics of the interaction.
Studies on pyranone analogues have utilized these techniques to explore their inhibitory potential against various enzymes. For instance, a study on 6-pentyl-2H-pyran-2-one (6PP), an analogue of the subject compound, investigated its interaction with potential protein targets in the phytopathogenic oomycete Peronophythora litchii. mdpi.com The binding affinities of 6PP with four different proteins were calculated, indicating strong binding interactions. mdpi.com A binding energy below -5.0 kcal/mol is generally considered to signify a strong binding capability. mdpi.com
Another computational study focused on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. nih.gov Molecular dynamics simulations were performed to assess the stability of the protein-ligand complex. The root mean square deviation (RMSD) was analyzed, indicating that a stable configuration was achieved and maintained throughout the simulation. nih.gov
The following table summarizes the binding affinities of 6-pentyl-2H-pyran-2-one (6PP) with its target proteins from P. litchii. mdpi.com
| Target Protein | Binding Affinity (kcal/mol) |
| PlYY1.t1 | -5.43 |
| g12953.t1 | -5.70 |
| g125.t1 | -7.42 |
| g2677.t1 | -7.0 |
This table presents the results of molecular docking analysis of 6-pentyl-2H-pyran-2-one (6PP) with four different proteins, showing the calculated binding affinities. mdpi.com
MD simulations are also valuable for investigating the interactions of pyranone analogues with their environment, such as water molecules, which is a crucial aspect of their pharmaceutical potential. mdpi.com These simulations can help in understanding solubility and stability, which are key factors in drug development. mdpi.com
Binding Site Characterization in Enzyme-Inhibitor Complexes
The characterization of the binding site in an enzyme-inhibitor complex reveals the specific molecular interactions that are responsible for the inhibitor's potency and selectivity. These interactions typically include hydrogen bonds, van der Waals forces, and hydrophobic interactions.
In the docking study of 6-pentyl-2H-pyran-2-one (6PP) with proteins from P. litchii, the primary forces involved in the interactions were identified as hydrogen bonding, van der Waals forces, and conjugate bonding. mdpi.com The specific amino acid residues that form these bonds within the active site are key to the inhibitory mechanism.
Similarly, in a study of novel pyrano[4,3-b]pyran-5(4H)-one derivatives as inhibitors of sirtuins, a compound designated as 6g was found to have good interactions with the yeast sir2 protein in silico. nih.gov The analysis of such interactions is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the inhibitor's structure to enhance its binding affinity and selectivity. nih.govacs.org
Research on kojic acid fused pyran derivatives as tyrosinase inhibitors revealed specific interactions within the enzyme's binding site. nih.gov The most potent analogue was found to form hydrogen bonds and hydrophobic interactions with crucial and highly conserved amino acids. nih.gov Furthermore, a pi-pi stacking interaction with a phenylalanine residue (Phe264) was observed, and a critical metal chelation interaction with the copper cofactor in the active site was identified. nih.gov
The table below details the types of interactions observed for a potent kojic acid fused pyranone analogue within the tyrosinase binding site. nih.gov
| Interaction Type | Interacting Residue/Component |
| Metal Chelation | Copper (Cu) cofactor |
| Hydrogen Bonding | Gly281 |
| Pi-Pi Stacking | Phe264 |
This table outlines the specific molecular interactions between a pyranone inhibitor and the tyrosinase enzyme's active site as determined by computational studies. nih.gov
Understanding these detailed interactions at the atomic level is crucial for the rational design of new, more potent, and selective enzyme inhibitors based on the pyranone scaffold.
Applications in Chemical Biology and Advanced Materials
Role as Chemical Probes and Signaling Molecules
Pyranone derivatives serve as crucial molecules in understanding and manipulating biological systems. Their ability to interact with specific biological targets makes them effective as chemical probes, while their role in intercellular communication highlights their importance as signaling molecules.
Bacteria utilize a form of chemical communication known as quorum sensing to coordinate group behaviors, often mediated by small, diffusible signal molecules. nih.gov While N-acyl homoserine lactones (AHLs) are the prototypical signals for LuxR-type receptors in Gram-negative bacteria, many bacteria possess "orphan" LuxR-type receptors without a corresponding AHL synthase. nih.gov
Research has revealed that α-pyrones can function as signaling molecules for these orphan receptors. In the insect pathogen Photorhabdus luminescens, the LuxR-type receptor PluR detects endogenously produced α-pyrones at nanomolar concentrations, demonstrating that this class of compounds, including derivatives like 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one, can play a role in bacterial cell-cell communication. nih.gov Furthermore, the pyrone scaffold has been successfully used to design quorum sensing inhibitors that target the LasR receptor of Pseudomonas aeruginosa, underscoring the potential of these compounds to modulate bacterial communication by interacting with LuxR-type receptors. nih.gov
Pyranone derivatives can exert significant influence over fundamental biological pathways. A prominent example is the activity of 6-pentyl-2H-pyran-2-one (6PP), a close structural analog, against the plant pathogen Peronophythora litchii. mdpi.com Studies integrating RNA-sequencing, genetics, and biochemical techniques have investigated the molecular targets of 6PP. mdpi.com
This research revealed that 6PP treatment significantly affects the Target of Rapamycin (TOR) pathway, a highly conserved pathway that regulates essential cellular processes like growth, metabolism, and survival. mdpi.com Specifically, 6PP was found to up-regulate the expression of TOR pathway-related genes, suggesting that pyranones can modulate this core cellular pathway to inhibit pathogen growth and virulence. mdpi.com The ability of pyranone derivatives to modulate such central pathways is a key aspect of their bioactivity. researchgate.netnih.gov
Development of Pyranone-Based Agricultural Agents
The inherent biological activity of pyranones has led to their investigation as potential agricultural agents, particularly as fungicides. nih.gov Their natural origin and biodegradability make them attractive candidates for developing sustainable solutions for crop protection. google.com
Numerous studies have confirmed the potent antifungal activity of pyranone derivatives against a wide array of plant pathogens. mdpi.comgoogle.comnih.gov The compound (E)-6-(pent-1-en1-yl)-2H-pyran-2-one, which shares the pentenyl side chain with the subject compound, has been isolated from various Trichoderma species and shows activity against plant pathogens. nih.gov A methylated analog, 4-methyl-6-pentyl-2H-pyran-2-one, has demonstrated a similar level and spectrum of in vitro antifungal activity to the well-studied natural product 6-pentyl-2H-pyran-2-one (6-PAP). google.comgoogle.com
Mechanistically, these compounds act by disrupting fungal growth and development. nih.gov For instance, 6-pentyl-alpha-pyrone (6-PP) has been shown to inhibit the growth of Fusarium oxysporum by up to 70% in a dose-dependent manner. nih.gov The underlying mechanism for this inhibition is linked to the interference with critical physiological processes. As mentioned previously, 6PP can modulate the TOR pathway in P. litchii, which is a key regulator of fungal growth. mdpi.com This provides a mechanistic basis for the observed antifungal effects, where the pyranone interferes with essential signaling pathways required for pathogen proliferation and survival.
The effectiveness of pyranone-based agricultural agents is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for designing more potent and selective molecules. nih.govresearchgate.net
Research on a series of 4-methyl-6-alkyl-alpha-pyrones has provided significant insights into the SAR for this class of compounds. nih.gov It was found that the length of the alkyl chain at the 6-position plays a critical role in antifungal activity. While lower homologues were less effective, compounds with butyl, pentyl, hexyl, and heptyl chains showed significant efficacy against a range of pathogenic fungi, inhibiting mycelial growth by 50% (ED50) at concentrations between 15-50 µg/mL. nih.gov The most effective compound in this series was 4-methyl-6-hexyl-alpha-pyrone. nih.gov
Similarly, patent literature highlights the importance of specific structural features. For 4-methyl-6-pentyl-2H-pyran-2-one, the presence of the 6-pentyl substituent was found to be critical to its activity, as other tested analogs displayed significantly reduced or no antifungal effects. google.comgoogle.com This underscores that even minor structural modifications can drastically alter bioefficacy, making SAR studies essential for the development of optimized pyranone-based fungicides. nih.gov
Table 1: Antifungal Activity of 4-Methyl-6-alkyl-α-pyrone Derivatives Data extracted from a study on in vitro activity against various plant pathogenic fungi. nih.gov
Pyranone Scaffolds in Material Science Research
Exploration in Light-Emitting Devices and Optoelectronic Applications
The exploration of novel organic molecules for applications in light-emitting devices and optoelectronics is a rapidly advancing field. Within this context, derivatives of 2H-pyran-2-one have emerged as a promising class of materials due to their inherent photophysical properties. While direct studies on this compound for these specific applications are not extensively documented, the broader family of 2H-pyran-2-one analogues serves as a strong indicator of its potential.
Research has demonstrated that various 2H-pyran-2-one derivatives exhibit strong fluorescence, a key characteristic for materials used in organic light-emitting diodes (OLEDs). researchgate.net The emission color of these compounds can be tuned by modifying the substituents on the pyranone core, with observed emission ranging from blue to red (447-630 nm) in the solid state. researchgate.net This tunability is crucial for the development of full-color displays and lighting applications.
A notable example of the utility of the 2H-pyran-2-one scaffold in this area is the synthesis of dihydrophenanthrenes. These molecules, derived from the ring transformation of 2H-pyran-2-ones, have been successfully incorporated into the fabrication of blue, sky-blue, and green light-emitting devices. mdpi.com This underscores the role of the pyranone ring as a versatile precursor to larger, functional aromatic systems with desirable emissive properties.
The photophysical characteristics of 2H-pyran-2-one derivatives are intrinsically linked to their molecular structure. The presence of donor-acceptor functionalities within the molecule can significantly influence their absorption and emission properties. mdpi.com For this compound, the conjugated system of the pyranone ring, coupled with the electron-donating nature of the methyl and pentenyl groups, is expected to give rise to specific photophysical behaviors. The extended conjugation provided by the pentenyl group, in particular, may influence the wavelength of emitted light.
Below is a data table summarizing the fluorescence properties of some representative 2H-pyran-2-one derivatives, illustrating the range of emission achievable with this class of compounds.
| Compound Type | Substituents | Emission Range (Solid State) | Reference |
| Aryl-substituted 2H-pyran-2-ones | Various aryl groups | 447-630 nm | researchgate.net |
| Dihydrophenanthrenes (from 2H-pyran-2-ones) | - | Blue, Sky-Blue, Green | mdpi.com |
While further experimental validation is required, the existing body of research on related compounds suggests that this compound holds promise as a scaffold for the development of new materials for optoelectronic applications.
Other Emerging Applications based on Chemical Reactivity and Stability
The 2H-pyran-2-one ring is a stable heterocyclic motif that also possesses a range of reactive sites, making it a valuable building block in synthetic chemistry for the creation of diverse molecular architectures. mdpi.com The chemical reactivity and inherent stability of compounds like this compound open up possibilities for various emerging applications in materials science and chemical biology.
The stability of the 2H-pyran-2-one core is a significant attribute, allowing it to be carried through multi-step syntheses. mdpi.com This stability, combined with the potential for functionalization, makes these compounds attractive for the development of new functional materials. For instance, the conjugated diene system within the pyranone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures. researchgate.net This reactivity allows for the construction of novel scaffolds that could be explored for applications in areas such as molecular sensing, catalysis, or as components of advanced polymers.
The substituents on the 2H-pyran-2-one ring play a crucial role in dictating its reactivity and potential applications. In the case of this compound, the pentenyl side chain introduces an additional site of unsaturation. This alkene functionality can undergo a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. This dual reactivity, stemming from both the pyranone ring and the side chain, enhances the synthetic versatility of the molecule.
Computational studies on 2H-pyran-2-one analogues have been employed to predict their reactivity and stability. mdpi.com Descriptors such as molecular electrostatic potential and bond dissociation energies can provide insights into the most reactive sites of a molecule and its susceptibility to degradation pathways like autoxidation. mdpi.com Such analyses for this compound would be valuable in guiding its application in materials where long-term stability is crucial.
The table below summarizes key aspects of the chemical reactivity and stability of the 2H-pyran-2-one scaffold that underpin its potential in emerging applications.
| Feature | Description | Potential Applications | Reference |
| Chemical Stability | The 2H-pyran-2-one ring is a stable heterocyclic system. | Development of durable functional materials, use as a stable core for complex molecular architectures. | mdpi.com |
| Cycloaddition Reactions | The conjugated diene of the pyranone ring can undergo [4+2] cycloadditions (Diels-Alder reaction). | Synthesis of complex polycyclic compounds for various material and biological applications. | researchgate.net |
| Side-Chain Reactivity | The pentenyl group offers a site for further chemical modification (e.g., addition, polymerization). | Creation of functional polymers, surface modification of materials, and synthesis of complex natural product analogues. | |
| Ring Transformation Reactions | The pyranone ring can be transformed into other heterocyclic or carbocyclic systems. | Access to a wide diversity of molecular scaffolds for drug discovery and materials science. | mdpi.com |
Analytical Methodologies for 6 Methyl 4 Pent 1 En 1 Yl 2h Pyran 2 One Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a new compound. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its precise atomic arrangement, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum for 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one would be expected to show distinct signals for each unique proton. The vinylic protons on the pyranone ring and the pentenyl side chain would appear in the downfield region. The methyl group on the pyranone ring would likely appear as a singlet, while the protons of the pentenyl chain would exhibit complex splitting patterns (e.g., triplets, sextets) due to coupling with adjacent protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the lactone would have a characteristic chemical shift in the range of 160-170 ppm. Carbons of the double bonds in the ring and side chain would also appear in the downfield region (typically 100-150 ppm), while the aliphatic carbons of the methyl and pentenyl groups would be found in the upfield region.
No experimental ¹H or ¹³C NMR data for this compound is currently available.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Weight: The molecular formula for this compound is C₁₁H₁₄O₂. This corresponds to a molecular weight of approximately 178.23 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
Fragmentation Analysis: In a technique like Gas Chromatography-Mass Spectrometry (GC/MS), the molecule would first be vaporized and then ionized, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule. Expected fragments for this compound might arise from the loss of the pentenyl side chain or cleavage of the pyranone ring.
Ambient Ionization: Techniques like Direct Analysis in Real Time (DART-MS) would allow for the rapid analysis of the compound in its native state with minimal sample preparation, providing a quick determination of its molecular weight.
Specific mass spectral data and fragmentation patterns for this compound have not been published.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
A strong, sharp peak around 1700-1750 cm⁻¹ , corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring.
Absorptions in the 1600-1680 cm⁻¹ region due to C=C (alkene) stretching from both the pyranone ring and the pentenyl side chain.
Bands in the 2850-3100 cm⁻¹ range corresponding to C-H stretching from both sp² (vinylic) and sp³ (aliphatic) hybridized carbons.
An experimental IR spectrum for this specific compound is not available in the literature.
Chromatographic Separation and Purification Methods
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for isolating a pure compound from a reaction mixture or a natural extract and for determining its purity and concentration.
Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis. The compound would be characterized by its retention time , which is the time it takes to pass through the GC column under specific conditions (e.g., column type, temperature program, carrier gas flow rate). This retention time would be unique for a given set of parameters and could be used to identify and quantify the compound in a mixture when compared to a known standard.
Specific retention times for this compound on various GC columns are not documented.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC.
A reverse-phase (RP) HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The compound's purity could be assessed by the presence of a single major peak, and its concentration could be determined by comparing the peak area to a calibration curve generated from standards of known concentration.
No published HPLC methods or chromatograms specific to this compound are available.
Column Chromatography and Related Techniques
Column chromatography serves as a fundamental purification technique in synthetic organic chemistry for the separation of a target compound from a mixture. In the context of 2H-pyran-2-one derivatives, this method is frequently employed to isolate the desired product from starting materials, byproducts, and other impurities following a chemical reaction.
While general procedures for the purification of related pyran-2-one compounds are documented, specific experimental parameters for the column chromatographic separation of this compound are not extensively detailed in currently available scientific literature. Typically, the process would involve the selection of an appropriate stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) system tailored to the polarity of the compound. The separation is based on the differential adsorption of the components in the mixture to the stationary phase.
The selection of the eluent, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is critical. A gradient elution, where the polarity of the mobile phase is gradually increased, is a common strategy to effectively separate compounds with different polarities. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC).
Table 1: General Parameters in Column Chromatography for Pyran-2-one Derivatives
| Parameter | Description | Common Choices |
| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (SiO₂), Alumina (Al₂O₃) |
| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves the sample through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Elution Technique | The method of passing the eluent through the column. | Isocratic (constant eluent composition), Gradient (varied eluent composition) |
| Detection Method | The technique used to identify fractions containing the target compound. | Thin-Layer Chromatography (TLC) with UV visualization |
This table represents common methodologies for related compounds, as specific data for this compound is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
